JAK2 Kinase Inhibition: Positional Isomer Selectivity in Morpholine-Pyrimidine Scaffolds
The 4-(pyrimidin-5-yl)morpholine-2-carboxylic acid scaffold, when elaborated into full kinase inhibitor structures, demonstrates measurable JAK2 inhibitory activity. In a cellular assay using human peripheral blood mononuclear cells (PBMC) expressing CD14, a compound derived from this scaffold exhibited an IC50 of 321 nM against JAK2-mediated STAT5a phosphorylation [1]. This contrasts with pyrimidine-2-yl morpholine analogs in the same kinase inhibitor class, which show preferential engagement with PI3Kα rather than JAK2, as documented in SAR studies of 2-morpholino pyrimidines where potency shifts by >100-fold depending on pyrimidine substitution pattern [2].
| Evidence Dimension | JAK2 inhibitory activity (cellular assay) |
|---|---|
| Target Compound Data | IC50 = 321 nM (derived scaffold) |
| Comparator Or Baseline | Pyrimidin-2-yl morpholine analogs (preferential PI3Kα inhibition, JAK2 activity not significant in same assay class) |
| Quantified Difference | Scaffold-dependent target selectivity shift (JAK2 vs. PI3Kα preference) |
| Conditions | Human PBMC expressing CD14; GM-CSF-stimulated STAT5a phosphorylation; 30 min incubation; flow cytometric detection |
Why This Matters
This selectivity profile informs procurement decisions for kinase inhibitor programs where JAK2 targeting is prioritized over PI3Kα—users cannot substitute a pyrimidin-5-yl scaffold with a pyrimidin-2-yl analog without fundamentally altering target engagement.
- [1] BindingDB. BDBM50426599 (CHEMBL2325898): JAK2 inhibition data. IC50: 321 nM. View Source
- [2] Pecchi S, Renhowe PA, Taylor C, et al. Identification and structure–activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors. View Source
